![molecular formula C19H30Br2Si B12638047 [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920283-05-2](/img/structure/B12638047.png)
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is a complex organosilicon compound characterized by its unique structure, which includes a dibromomethylidene group and a nona-1,4-diyn-1-yl chain attached to a tri(propan-2-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane typically involves multi-step organic reactions. One common method includes the coupling of a dibromomethylidene precursor with a nona-1,4-diyn-1-yl intermediate under specific conditions that promote the formation of the desired product. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromomethylidene group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to undergo various chemical modifications makes it a versatile candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to engage in various pathways, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Dichloromethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Diiodomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Bromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
Uniqueness
Compared to its analogs, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where specific reactivity patterns are desired.
Eigenschaften
CAS-Nummer |
920283-05-2 |
|---|---|
Molekularformel |
C19H30Br2Si |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
3-(dibromomethylidene)nona-1,4-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H30Br2Si/c1-8-9-10-11-12-18(19(20)21)13-14-22(15(2)3,16(4)5)17(6)7/h15-17H,8-10H2,1-7H3 |
InChI-Schlüssel |
LWSRVULUFIFVSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(=C(Br)Br)C#C[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


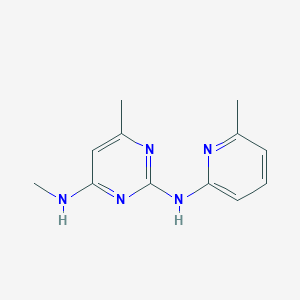
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)


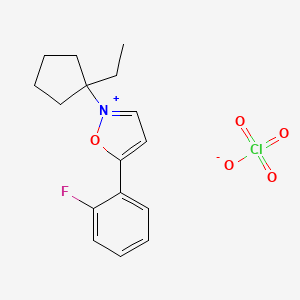
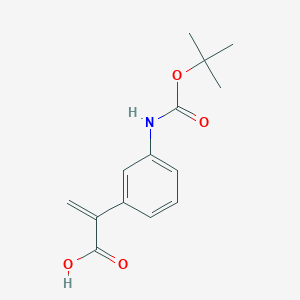
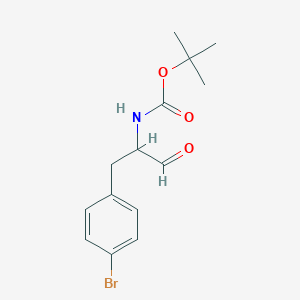
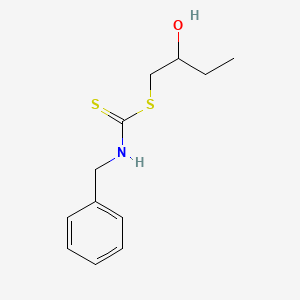
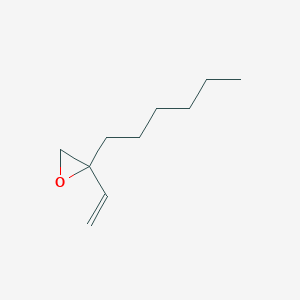
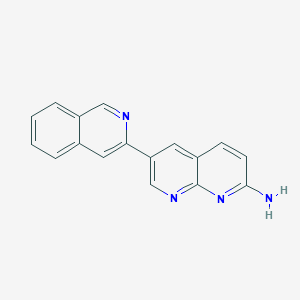

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
